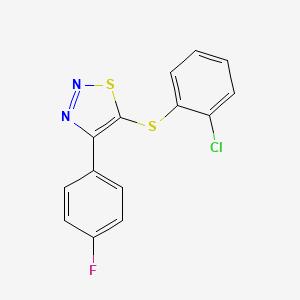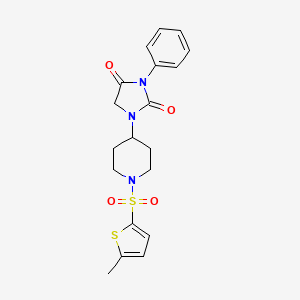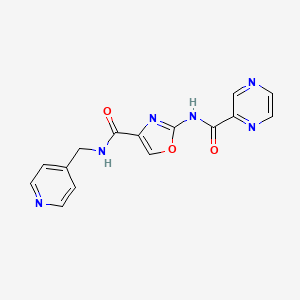
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” is a type of organic compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains chlorophenyl and fluorophenyl groups, which are types of aromatic rings that contain chlorine and fluorine atoms, respectively .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The starting material is often an aromatic acid, such as 4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of a thiadiazole ring, along with chlorophenyl and fluorophenyl groups. The exact structure would need to be confirmed by techniques such as NMR, IR, and elemental analysis .科学的研究の応用
Antiviral and Antimicrobial Activity
Compounds structurally similar to 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole have shown promising antiviral and antimicrobial properties. For instance, Zhuo Chen et al. (2010) synthesized derivatives demonstrating anti-tobacco mosaic virus activity, highlighting the potential for agricultural applications in combating viral diseases in plants (Chen et al., 2010). Similarly, P. Sah et al. (2014) explored the antimicrobial effectiveness of formazans derived from thiadiazole, showing moderate activity against various bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Sah et al., 2014).
Structural and Synthesis Research
Research on the synthesis and structural characterization of thiadiazole derivatives has contributed significantly to understanding the chemical behavior and potential applications of these compounds. B. Kariuki et al. (2021) synthesized isostructural compounds, including 5-(4-fluorophenyl) derivatives, with crystal structure determinations providing insights into their molecular conformations (Kariuki et al., 2021). Another study by Gülsüm Gündoğdu et al. (2017) detailed the synthesis of cytotoxic agents, focusing on the crystal structures determined from synchrotron X-ray powder diffraction, emphasizing the compounds' potential in drug design and development (Gündoğdu et al., 2017).
Corrosion Inhibition
Compounds containing the thiadiazole moiety have been evaluated for their effectiveness as corrosion inhibitors, an application of great interest in materials science and engineering. S. Kaya et al. (2016) conducted a study on the inhibition performances of thiadiazole derivatives against the corrosion of iron, employing density functional theory calculations and molecular dynamics simulations. The findings suggest these compounds could offer protective capabilities for metal surfaces, underlining their utility in industrial applications (Kaya et al., 2016).
作用機序
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects.
特性
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2S2/c15-11-3-1-2-4-12(11)19-14-13(17-18-20-14)9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPNXSWPCLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2599870.png)


![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide](/img/structure/B2599876.png)

![N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2599878.png)





![2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2599886.png)
![N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2599889.png)

